molecular formula C12H25NO2 B7588557 4-Methyl-2-(2-methylpentylamino)pentanoic acid

4-Methyl-2-(2-methylpentylamino)pentanoic acid

Cat. No. B7588557
M. Wt: 215.33 g/mol
InChI Key: YWROCUZPDHDFNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-2-(2-methylpentylamino)pentanoic acid, also known as MPAA, is a synthetic compound that has been widely used in scientific research. It is a non-proteinogenic amino acid that contains a lipophilic side chain, making it useful for studying the interactions between proteins and lipids. MPAA has been synthesized using various methods and has been found to have several biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(2-methylpentylamino)pentanoic acid is not fully understood, but it is believed to interact with the lipid bilayer of the membrane. This compound contains a lipophilic side chain, which allows it to insert into the lipid bilayer and modify its properties. This compound has been found to increase the fluidity of the membrane, which can affect the function of membrane proteins.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been found to increase the activity of several ion channels, including the voltage-gated sodium channel and the voltage-gated potassium channel. This compound has also been found to increase the activity of the nicotinic acetylcholine receptor. These effects may be due to the modification of the lipid bilayer by this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-Methyl-2-(2-methylpentylamino)pentanoic acid in lab experiments is its ability to modify the lipid bilayer of the membrane, allowing for the study of protein-lipid interactions. This compound is also relatively easy to synthesize and can be obtained in high purity. However, one limitation of using this compound is its potential toxicity. This compound has been found to be toxic to some cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

For the use of 4-Methyl-2-(2-methylpentylamino)pentanoic acid include the study of its effects on other ion channels and receptors and its potential use in drug development.

Synthesis Methods

4-Methyl-2-(2-methylpentylamino)pentanoic acid can be synthesized using a variety of methods, including the reaction of 2-methylpentylamine with 4-bromovaleric acid, the reaction of 2-methylpentylamine with ethyl 4-bromobutyrate, and the reaction of 2-methylpentylamine with ethyl 4-chlorobutyrate. The yield and purity of this compound can vary depending on the method used.

Scientific Research Applications

4-Methyl-2-(2-methylpentylamino)pentanoic acid has been used in several scientific research studies, including the study of protein-lipid interactions, the study of protein-protein interactions, and the study of ion channels. This compound has been found to be useful in the study of membrane proteins, which are difficult to study due to their hydrophobic nature. This compound can be used to modify the lipid bilayer of the membrane, allowing for the study of protein-lipid interactions.

properties

IUPAC Name

4-methyl-2-(2-methylpentylamino)pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-5-6-10(4)8-13-11(12(14)15)7-9(2)3/h9-11,13H,5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWROCUZPDHDFNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CNC(CC(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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